dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate
Overview
Description
The compound is a derivative of cyclopentane, which is a cyclic hydrocarbon. It has two carboxylate groups (COO-) and a ketone group (C=O) attached to the cyclopentane ring . The (1S,2S) notation indicates that it has two chiral centers, which are carbon atoms attached to four different groups .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It could potentially undergo reactions at the carboxylate or ketone groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Diastereomers, which are compounds with two or more chiral centers, often have different physical properties such as melting points, boiling points, and densities .
Scientific Research Applications
Bridged Ring Systems
- Research by Brown, Buchanan, and O'Donnell (1979) focused on synthesizing diethyl, 2,5-dimethylcyclohept-4-ene-1.1-dicarboxylate from a related compound, showcasing a process involving hydrolysis and transformation into a ketone through a new fragmentation reaction (Brown, Buchanan, & O'Donnell, 1979).
Oxidative Carbomethoxylation
- Yokota, Sakaguchi, and Ishii (2002) demonstrated the oxidative carbomethoxylation of cyclopentene, leading to dimethyl cyclopentanedicarboxylate derivatives under specific conditions, highlighting the role of Cl(-) in the catalytic system (Yokota, Sakaguchi, & Ishii, 2002).
Synthesis of Pheromones
- Nishimura and Mori (1998) utilized the compound for synthesizing (−)‐Frontalin, a bark beetle pheromone, starting from ethyl 2-oxocyclopentane-1-carboxylate and achieving high enantiomeric purity (Nishimura & Mori, 1998).
Conformational Studies in Biochemistry
- Mari et al. (2004) designed a structural mimic of α(1,2)mannobioside using dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate, demonstrating its mannosidase stability and potential for future biochemical applications (Mari et al., 2004).
Reductive Ring Opening
- Imamoto, Hatajima, and Yoshizawa (1994) studied the reductive ring opening of dimethyl cyclopropane-1,1-dicarboxylate, providing insights into the synthesis of pentanolides from carbonyl compounds (Imamoto, Hatajima, & Yoshizawa, 1994).
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as platinum(iv) derivatives of [pt(1s,2s-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)], have been shown to exhibit high potency across numerous cancer cell lines .
Mode of Action
Similar platinum(iv) complexes have been shown to inhibit lactate transporters, resulting in blockage of the glycolytic process and impairment of mitochondrial potential . They also selectively induce cell death in cancer cells .
Biochemical Pathways
Similar platinum(iv) complexes have been shown to affect the glycolytic process and mitochondrial potential .
Result of Action
Similar platinum(iv) complexes have been shown to selectively induce cell death in cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
dimethyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKJWKXCHOWVDN-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CC1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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